molecular formula C19H20F2N2O6S2 B1265170 (2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine

(2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine

Cat. No.: B1265170
M. Wt: 474.5 g/mol
InChI Key: IQOHQKZRPPEHQS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine is a sulfonamide.

Scientific Research Applications

Antibacterial and Antifungal Potential

Research has demonstrated the potential of compounds related to (2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine in antibacterial and antifungal applications. For instance, derivatives synthesized with benzodioxin and acetamide moieties have shown significant antimicrobial and antifungal activities. These derivatives were evaluated for their percentage hemolytic activity alongside their antibacterial and antifungal potentials (Abbasi et al., 2020). Another study synthesized similar compounds, assessing their inhibitory activities against alpha-glucosidase and acetylcholinesterase enzymes. The synthesized compounds displayed notable inhibitory activity against yeast alpha-glucosidase, indicating their potential use in biomedicine (Abbasi et al., 2019).

Lipoxygenase Inhibition and Antibacterial Activity

A study explored sulfonamides with 1,4-benzodioxin rings for their antibacterial potential and inhibitory action against the Lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases. These synthesized molecules showed significant inhibition against various bacterial strains and the Lipoxygenase enzyme, compared to standard drugs like Ciprofloxacin and Baicalein (Abbasi et al., 2017).

Enzyme Inhibitory and Antimicrobial Activities

The enzyme inhibitory and antimicrobial properties of similar compounds have been further corroborated by various studies. Research focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties, evaluating them for antibacterial activity and their ability to inhibit various enzymes, such as lipoxygenase and alpha-glucosidase. Most of these compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Properties

Molecular Formula

C19H20F2N2O6S2

Molecular Weight

474.5 g/mol

IUPAC Name

(2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine

InChI

InChI=1S/C19H20F2N2O6S2/c1-13-12-22(31(26,27)19-15(20)3-2-4-16(19)21)7-8-23(13)30(24,25)14-5-6-17-18(11-14)29-10-9-28-17/h2-6,11,13H,7-10,12H2,1H3/t13-/m1/s1

InChI Key

IQOHQKZRPPEHQS-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
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(2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
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(2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
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(2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
Reactant of Route 5
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(2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
Reactant of Route 6
Reactant of Route 6
(2R)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine

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